![molecular formula C6H10O3 B6250860 6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers CAS No. 375348-81-5](/img/no-structure.png)

6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

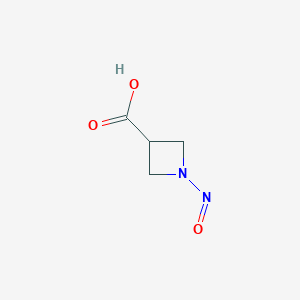

6,8-dioxabicyclo[3.2.1]octan-4-ol is a chemical compound with the CAS Number: 375348-81-5 . It has a molecular weight of 130.14 . The IUPAC name for this compound is (1R,4S,5S)-6,8-dioxabicyclo[3.2.1]octan-4-ol . The physical form of this compound is a powder .

Synthesis Analysis

A skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . An oxygen migration from C5 to C4 was observed when the C4 alcohols were treated with SOCl2/pyridine, giving a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .Molecular Structure Analysis

The Inchi Code for 6,8-dioxabicyclo[3.2.1]octan-4-ol is 1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound undergoes a skeletal rearrangement when treated with thionyl chloride or Appel conditions . The rearrangement involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .Physical And Chemical Properties Analysis

6,8-dioxabicyclo[3.2.1]octan-4-ol is a powder with a molecular weight of 130.14 . It is stored at a temperature of 4 degrees Celsius .科学研究应用

Chiral Solvent: Cyrene

The 6,8-dioxabicyclo[3.2.1]octane derivative known as levoglucosenone (1) is selectively produced from cellulose-containing materials during acidification and pyrolysis. Lab-scale synthesis of its reduction product, cyrene (2), is straightforward and doesn’t require specialized glassware. Cyrene has emerged as a promising chiral solvent with applications in chemical processes and catalysis .

Platform Chemical for Pharmaceuticals

Cyrene (2) serves as a platform chemical for constructing chiral small molecules used in pharmaceuticals. Its unique bicyclic ring system provides a versatile scaffold for designing novel drug candidates .

Building Block for Catalysts and Auxiliaries

Researchers have explored modifying the connectivity of the bicyclic ring system to create new materials. Cyrene (2) can serve as a building block for designing catalysts and auxiliaries in organic synthesis .

Materials Applications

The 6,8-dioxabicyclo[3.2.1]octane system’s rearrangement potential opens up possibilities for materials science. By manipulating the 4-position, researchers can access novel materials with tailored properties. These materials may find applications in areas such as coatings, polymers, and nanomaterials .

Bicyclic Ring Chemistry

The compound’s unique bicyclic ring structure undergoes bond-cleavage reactions and rearrangements when modified at the 4-position. Researchers have investigated these transformations, leading to insights into the reactivity of 6,8-dioxabicyclo[3.2.1]octan-4-ols .

Sustainable Synthesis

Given its origin from lignocellulosic biomass, the sustainable synthesis of levoglucosenone (1) and its derivatives aligns with green chemistry principles. Researchers continue to explore efficient and eco-friendly routes to access these compounds .

安全和危害

作用机制

Mode of Action

The compound undergoes a skeletal rearrangement when treated with thionyl chloride (SOCl2) in the presence of pyridine . This process involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .

Biochemical Pathways

The compound’s rearrangement process suggests that it may interact with biochemical pathways involving similar skeletal rearrangements or those that can be influenced by the resulting 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .

Result of Action

The skeletal rearrangement process suggests that the compound may induce changes in molecular structures that could potentially influence cellular functions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-dioxabicyclo[3.2.1]octan-4-ol involves the cyclization of a diol precursor. The diol precursor can be synthesized from a starting material containing a carbonyl group and an alkene. The diol can then be cyclized using an acid catalyst to form the bicyclic compound.", "Starting Materials": [ "Starting material containing a carbonyl group and an alkene", "Acid catalyst" ], "Reaction": [ "Step 1: Synthesize the diol precursor by reacting the starting material with a diol-forming reagent such as ethylene glycol or propylene glycol.", "Step 2: Purify the diol precursor by column chromatography or recrystallization.", "Step 3: Cyclize the diol precursor using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Step 4: Purify the resulting mixture of diastereomers by column chromatography or recrystallization." ] } | |

CAS 编号 |

375348-81-5 |

产品名称 |

6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers |

分子式 |

C6H10O3 |

分子量 |

130.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol](/img/structure/B6250877.png)